molecular formula C20H25N3O3 B11075255 (3E)-3-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-2,4-dioxo-4-(piperidin-1-yl)butanamide

(3E)-3-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-2,4-dioxo-4-(piperidin-1-yl)butanamide

Cat. No.: B11075255
M. Wt: 355.4 g/mol
InChI Key: AGGDWTYRYQUEAW-ICFOKQHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3E)-3-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-2,4-dioxo-4-(piperidin-1-yl)butanamide is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a dihydroisoquinoline moiety with a piperidine ring, linked through a butanamide backbone. Its distinct chemical properties make it a subject of interest for researchers exploring new therapeutic agents and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-2,4-dioxo-4-(piperidin-1-yl)butanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the dihydroisoquinoline intermediate, which can be synthesized through the Pictet-Spengler reaction. This reaction involves the condensation of an aromatic aldehyde with an amine, followed by cyclization.

Next, the butanamide backbone is introduced through a series of acylation and amidation reactions. The final step involves the coupling of the dihydroisoquinoline intermediate with the piperidine ring, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the butanamide backbone, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives of the butanamide backbone.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Medicinally, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer, neurological disorders, or infectious diseases.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure might impart desirable characteristics to these materials, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (3E)-3-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-2,4-dioxo-4-(piperidin-1-yl)butanamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroisoquinoline moiety could bind to active sites on enzymes, inhibiting their activity, while the piperidine ring might interact with receptor proteins, modulating their function. These interactions could lead to various biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-(3,4-dihydroisoquinolin-1(2H)-ylidene)-2,4-dioxo-4-(piperidin-1-yl)butanamide: Lacks the dimethyl substitution on the dihydroisoquinoline ring.

    (3E)-3-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-2,4-dioxo-4-(morpholin-1-yl)butanamide: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

The presence of the dimethyl groups on the dihydroisoquinoline ring in (3E)-3-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-2,4-dioxo-4-(piperidin-1-yl)butanamide imparts unique steric and electronic properties, potentially enhancing its interaction with specific molecular targets. Additionally, the combination of the dihydroisoquinoline and piperidine rings provides a distinctive scaffold that can be further modified to explore a wide range of chemical and biological activities.

This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.

Properties

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

IUPAC Name

(Z)-3-(3,3-dimethyl-4H-isoquinolin-1-yl)-2-hydroxy-4-oxo-4-piperidin-1-ylbut-2-enamide

InChI

InChI=1S/C20H25N3O3/c1-20(2)12-13-8-4-5-9-14(13)16(22-20)15(17(24)18(21)25)19(26)23-10-6-3-7-11-23/h4-5,8-9,24H,3,6-7,10-12H2,1-2H3,(H2,21,25)/b17-15-

InChI Key

AGGDWTYRYQUEAW-ICFOKQHNSA-N

Isomeric SMILES

CC1(CC2=CC=CC=C2C(=N1)/C(=C(\C(=O)N)/O)/C(=O)N3CCCCC3)C

Canonical SMILES

CC1(CC2=CC=CC=C2C(=N1)C(=C(C(=O)N)O)C(=O)N3CCCCC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.